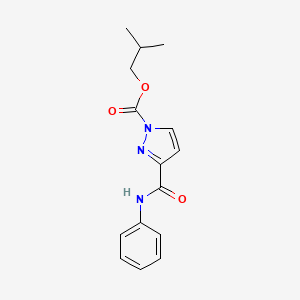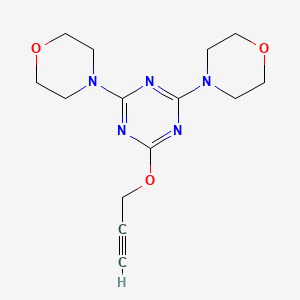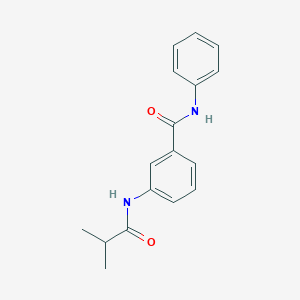
N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea, also known as A-769662, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in regulating cellular metabolism.
Wirkmechanismus
N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that allow for the activation of the kinase. AMPK activation leads to the inhibition of anabolic processes, such as protein synthesis and lipid synthesis, and the activation of catabolic processes, such as glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has been shown to have various biochemical and physiological effects, including the inhibition of mTORC1 signaling, the activation of autophagy, and the induction of apoptosis in cancer cells. In diabetes, N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, leading to improved glucose homeostasis. In cardiovascular diseases, N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has been shown to protect against myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has several advantages for lab experiments, including its high potency and selectivity for AMPK activation. However, N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has some limitations, including its poor solubility in water and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for the research on N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea, including the development of more potent and selective AMPK activators, the investigation of the role of N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea in other diseases, and the development of N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea-based therapies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea and to determine its potential side effects and toxicity in vivo.
In conclusion, N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea is a small molecule with significant potential for therapeutic applications in various diseases. Its activation of AMPK has been shown to have various biochemical and physiological effects, including the inhibition of anabolic processes and the activation of catabolic processes. Further research is needed to fully understand the potential of N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea and to develop it into a viable therapeutic option.
Synthesemethoden
N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of N-isobutyl-N-(2,3-dimethoxybenzyl)urea with cyclohexylisocyanate in the presence of a base. The resulting product is then purified using a series of chromatography techniques to obtain pure N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea.
Wissenschaftliche Forschungsanwendungen
N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer, N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has been shown to inhibit the growth and proliferation of cancer cells by activating AMPK. In diabetes, N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle. In cardiovascular diseases, N'-cyclohexyl-N-(2,3-dimethoxybenzyl)-N-isobutylurea has been shown to protect against myocardial ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
3-cyclohexyl-1-[(2,3-dimethoxyphenyl)methyl]-1-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-15(2)13-22(20(23)21-17-10-6-5-7-11-17)14-16-9-8-12-18(24-3)19(16)25-4/h8-9,12,15,17H,5-7,10-11,13-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFHZVXSSKULFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C(=CC=C1)OC)OC)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5832797.png)


![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)
![methyl 2-[(4-bromophenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5832822.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)

![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)




